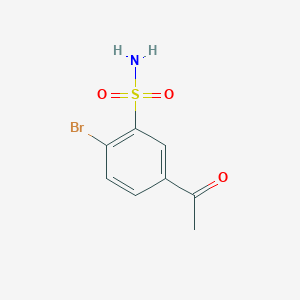

5-Acetyl-2-bromobenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

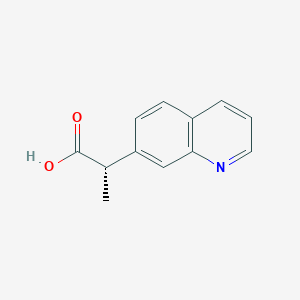

5-Acetyl-2-bromobenzene-1-sulfonamide is a chemical compound with the formula C8H8BrNO3S . It is a derivative of sulfonamide, which is a class of synthetic antibiotics that have been in use for a long time .

Synthesis Analysis

The synthesis of sulfonamides, including this compound, involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . A review article explores the synthesis of sulfonimidates, which are precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8BrNO3S . The molecular weight of this compound is 278.12 .Chemical Reactions Analysis

Sulfonamides, including this compound, are known to undergo various chemical reactions. For instance, they can be utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . They have also been used as alkyl transfer reagents .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Sulfonamides, including derivatives of 5-Acetyl-2-bromobenzene-1-sulfonamide, have been investigated for their inhibition of carbonic anhydrase (CA), a critical enzyme involved in pH regulation and CO₂ transport. Studies have shown that halogenated sulfonamides are potent inhibitors of tumor-associated CA isozyme IX, suggesting potential applications as antitumor agents. This inhibition profile is distinct from classical isozymes, highlighting the selective potential of these compounds for therapeutic applications (Ilies et al., 2003).

Solvent-Free Synthesis Applications

N-Halosulfonamides, similar in structure to this compound, have been utilized as catalysts in the solvent-free synthesis of triazines and other heterocyclic compounds. This methodology offers an environmentally friendly alternative to traditional solvent-based reactions, providing good to excellent yields under mild conditions (Ghorbani‐Vaghei et al., 2015).

Antimicrobial and Antiproliferative Agents

The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, which are structurally related to this compound, has been explored for the development of effective antimicrobial and antiproliferative agents. These compounds have shown significant cytotoxic activity against various human cancer cell lines and potent antimicrobial properties, demonstrating the versatile biological activities of sulfonamide derivatives (Abd El-Gilil, 2019).

Alzheimer’s Disease Therapeutic Agents

Research into N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides has revealed their potential as therapeutic agents for Alzheimer’s disease. These compounds have been shown to exhibit acetylcholinesterase inhibitory activity, suggesting their utility in the management of neurodegenerative disorders. The study highlights the importance of sulfonamide derivatives in the development of new treatments for Alzheimer’s disease (Abbasi et al., 2018).

Enzyme Inhibition and Computational Studies

Sulfonamides, including those structurally related to this compound, have been extensively studied for their enzyme inhibition capabilities, with applications in developing treatments for diseases like diabetes and Alzheimer's. These studies often include computational approaches to understand the molecular basis of inhibition and optimize potential therapeutic agents (Riaz, 2020).

Mecanismo De Acción

Sulfonamides, including 5-Acetyl-2-bromobenzene-1-sulfonamide, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Direcciones Futuras

Sulfonamides, including 5-Acetyl-2-bromobenzene-1-sulfonamide, have been in use for almost 90 years and bacteria have developed various strategies to cope with these bacteriostatic agents . These include mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides . Future research may focus on these mechanisms and their implications on ecosystems and the dissemination of antibiotic resistance .

Propiedades

IUPAC Name |

5-acetyl-2-bromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOQUSRTXCAWRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride](/img/structure/B2694054.png)

![5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694055.png)

![N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2694060.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2694061.png)

![2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694062.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2694074.png)

![N-(2,3-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2694076.png)